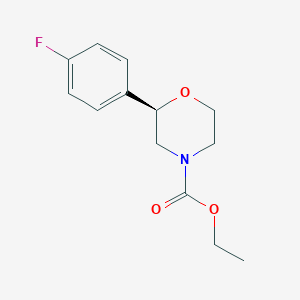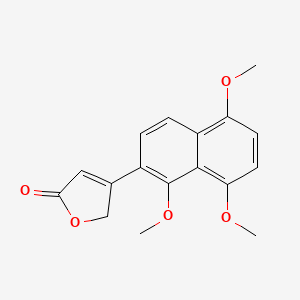
3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Attachment of the Piperidine Ring to the Pyridine Ring: This step often involves nucleophilic substitution reactions where the piperidine ring is attached to the pyridine ring at the 4-position.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure selective substitution at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
科学的研究の応用
3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of materials with specific properties, such as polymers with enhanced stability.
作用機序
The mechanism by which 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
3-(Piperidin-4-ylmethyl)pyridine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(Trifluoromethyl)pyridine:
3-(Piperidin-4-ylmethyl)-5-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, leading to differences in stability and reactivity.
Uniqueness
The presence of both the piperidine ring and the trifluoromethyl group in 3-(Piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine makes it unique, combining the structural features and reactivity of both components. This dual functionality can be advantageous in designing compounds with specific desired properties.
特性
分子式 |
C12H15F3N2 |
|---|---|
分子量 |
244.26 g/mol |
IUPAC名 |
3-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-6-10(7-17-8-11)5-9-1-3-16-4-2-9/h6-9,16H,1-5H2 |
InChIキー |
ATPJKAXANMYPQE-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CC2=CC(=CN=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)


![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)

![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)



![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)
![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)
